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Compound of Interest

Compound Name: 4-(Isocyanatomethyl)benzonitrile
CAS No.: 1205556-81-5
Cat. No.: B580338
Get Quote
. J

Executive Summary & Compound Identity

4-(Isocyanatomethyl)benzonitrile is a bifunctional building block featuring a highly reactive
isocyanate electrophile and a robust nitrile group. It is a critical intermediate in the synthesis of
urea-based inhibitors (e.g., for hepatocyte growth factor activation) and novel polyurethanes.
Its dual-functionality requires precise spectroscopic validation to ensure the integrity of the
moisture-sensitive isocyanate moiety.
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Property Data
IUPAC Name 4-(Isocyanatomethyl)benzonitrile
Common Name 4-Cyanobenzyl isocyanate

115783-84-7 (also cited as 104316-24-5 in

CAS Number o
some libraries)

Molecular Formula CoHeN20

Molecular Weight 158.16 g/mol

) White to pale yellow solid (low melting point) or
Physical State S
semi-solid

Synthesis & Experimental Context

To understand the spectral impurities often found in this compound, one must understand its
genesis. The industry-standard synthesis involves the phosgenation of 4-cyanobenzylamine.
Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is
the preferred laboratory reagent.

Core Synthesis Protocol (Triphosgene Method)

e Precursor: 4-Cyanobenzylamine hydrochloride.

o Reagent: Triphosgene (0.33 equiv) + Triethylamine (excess).

e Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

e Mechanism: In situ generation of phosgene converts the primary amine to the isocyanate.

Critical Impurity Note: If the reaction is not strictly anhydrous, the isocyanate hydrolyzes to the
carbamic acid, which spontaneously decarboxylates to regenerate the amine. The amine then
reacts with the remaining isocyanate to form the symmetric 1,3-bis(4-cyanobenzyl)urea. This

urea shows a characteristic carbonyl stretch at ~1650 cm~1 in IR, distinct from the isocyanate.

Spectroscopic Data Analysis
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The following data represents the high-purity spectral signature of 4-

(Isocyanatomethyl)benzonitrile.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the most rapid diagnostic tool for this compound due to the distinct and

intense isocyanate band.

Frequency (cm™?) Intensity Assignment Notes
) Diagnostic peak.
2250 — 2270 Strong, Broad -N=C=0 Stretching ]
Asymmetric stretch.
Distinct from NCO;
) ) sharp peak on the
2230 Medium, Sharp -C=N Stretching
shoulder of the NCO
band.
_ _ Benzene ring skeletal
1605, 1505 Medium C=C Aromatic o
vibrations.
) ) Methylene (-CHz-)
2950 Weak C-H Aliphatic

stretch.

B. Nuclear Magnetic Resonance (NMR)

NMR data confirms the para-substitution pattern and the integrity of the benzylic position.

'H NMR (400 MHz, CDClIs)
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. e . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Deshielded by
Ar-H (ortho to the electron-
7.66 2H
CN) withdrawing
cyano group.
Typical AA'BB'
Ar-H (meta to system for p-
7.42 2H _
CN) substituted
benzenes.
Shifted downfield
from
benzylamine
4.52 2H Ar-CHz2-NCO

(~3.9 ppm) due
to the NCO
group.

B3C NMR (100 MHz CDCIz)

Shift (6 ppm) Assignment Notes

143.5 Ar-C (ipso to CHz) Quaternary carbon.

132.6 Ar-C-H Ortho to CN.

128.1 Ar-C-H Meta to CN.

1245 N=C=0 Characteristic isocyanate
carbon (often broad/weak).

118.5 -C=N Nitrile carbon.

111.8 Ar-C (ipso to CN) Shielded quaternary carbon.

46.2 Ar-CH2-NCO Benzylic carbon.

C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the cyanobenzyl cation.
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e Molecular lon (M+): m/z 158 (Distinct, usually 10-20% intensity).
» Base Peak: m/z 116.

o Mechanism: Loss of the isocyanate moiety (-NCO, mass 42) generates the resonance-
stabilized 4-cyanobenzyl cation [NC-CeHa-CH2]*.

e Secondary Fragment: m/z 89.
o Mechanism: Loss of HCN from the benzyl cation (characteristic of benzonitriles).

Visualizations & Pathways
Figure 1: Synthesis and Impurity Pathway

This diagram illustrates the critical moisture sensitivity of the compound.
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Caption: Synthesis via triphosgene and the degradation pathway leading to urea formation

upon moisture exposure.

Figure 2: Mass Spectrometry Fragmentation Logic
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Caption: Primary fragmentation pathway showing the generation of the stable 4-cyanobenzyl
cation.

Experimental Protocols for Handling
Storage and Stability

e Temperature: Store at 2—-8°C.
o Atmosphere: Strictly under Argon or Nitrogen.

o Container: Amber glass with a Teflon-lined septum.

NMR Sample Preparation (Moisture Free)

« Dry the Solvent: Use CDClIs stored over activated 4A molecular sieves.
¢ Glassware: Oven-dry the NMR tube and pipette for at least 1 hour at 120°C.

« Execution: Dissolve ~10 mg of the solid in 0.6 mL CDCls. Cap immediately. Run the
spectrum within 15 minutes to avoid hydrolysis by ambient moisture.
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Quenching/Disposal

Do not dispose of active isocyanate directly into aqueous waste.

e Quench: Treat excess isocyanate with a solution of 10% methanol in water with mild base
(sodium carbonate) to convert it to the inert methyl carbamate or urea derivative.

o Dispose: Discard as organic waste after 1 hour of stirring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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